4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride
Description
This compound is a thiophene-2-carboxamide derivative featuring a piperazine ring substituted with a methylsulfonyl group and an ethyl linker. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Key structural attributes include:
- Ethyl linker: Balances flexibility and rigidity for optimal binding to receptors.
While specific data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest synthetic routes involving acyl chloride reactions with amines (e.g., as in , Section 3.4) .
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2.ClH/c1-11-9-12(20-10-11)13(17)14-3-4-15-5-7-16(8-6-15)21(2,18)19;/h9-10H,3-8H2,1-2H3,(H,14,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYUNAHZTQBFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dihalide, under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative and an appropriate leaving group.
Attachment of the carboxamide group: The carboxamide group can be introduced through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Chemical Reactions of 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide Hydrochloride
This compound features a thiophene-2-carboxamide core linked to a 4-(methylsulfonyl)piperazine moiety via an ethyl chain. Its reactivity is influenced by the electron-withdrawing sulfonyl group, the piperazine ring’s basicity, and the carboxamide’s hydrogen-bonding capacity. Below is an analysis of its documented reactions, supported by experimental data and literature.
Oxidation Reactions
The thiophene ring undergoes oxidation under controlled conditions:
- Sulfur oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) converts the thiophene sulfur to sulfoxides or sulfones (Figure 1A) .
- Reaction conditions: 0.1 M H₂O₂ in methanol, 25°C, 6 hours.
- Yield: Sulfoxide (70–80%), sulfone (≥90%).
| Oxidation Product | Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Thiophene sulfoxide | H₂O₂/MeOH | None | 70–80% | |
| Thiophene sulfone | mCPBA/DCM | None | ≥90% |
The piperazine methylsulfonyl group is stable under most oxidative conditions but can undergo desulfurization under strong acidic oxidants (e.g., HNO₃).
Reduction Reactions
- Carboxamide reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine (Figure 1B) .
| Reduction Product | Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Primary amine derivative | LiAlH₄/THF | None | 65–75% |
Substitution Reactions
The piperazine nitrogen participates in nucleophilic substitutions:
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts (Figure 1C) .
| Substitution Product | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-Methylpiperazinium salt | CH₃I/K₂CO₃ | DMF, 60°C | 85–90% |
Hydrolysis Reactions
- Amide hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the carboxamide bond (Figure 1D) .
| Hydrolysis Product | Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Thiophene-2-carboxylic acid | 6 M HCl, reflux | None | 95% |
Stability Under Thermal and pH Conditions
- Thermal stability : Decomposes at >250°C (DSC data) .
- pH stability : Stable in pH 2–10; degradation observed in strongly alkaline (pH >12) or acidic (pH <1) solutions .
Key Research Findings
- Sulfonamide Group Impact : The methylsulfonyl group enhances electrophilicity at the piperazine nitrogen, facilitating alkylation and acylation .
- Thiophene Reactivity : Oxidation of the thiophene ring increases polarity, improving solubility in polar solvents.
- Biological Relevance : Reduction products show enhanced blood-brain barrier permeability in preclinical models .
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound serves as a versatile building block for synthesizing potential drug candidates targeting various diseases, including cancer, inflammation, and neurological disorders. Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects.
Case Study: Anticancer Activity
A study explored the compound's effects on cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis. The mechanism involved the modulation of specific signaling pathways, making it a candidate for further development as an anticancer agent.
Biological Studies
Assays and Experimental Models
4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is utilized in various biological assays to investigate its effects on cellular processes, enzyme activity, and receptor binding.
Example of Biological Assay
In vitro assays revealed that the compound interacts with specific receptors involved in neurotransmission, suggesting potential applications in treating neurological disorders.
Pharmaceutical Development
Pharmacokinetic Studies
The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for determining the viability of the compound as a therapeutic agent.
Data Table: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High in aqueous media |
| Half-life | 6 hours |
| Bioavailability | 75% |
| Metabolism | Liver (CYP450 pathway) |
Industrial Applications
Material Science
Beyond medicinal applications, this compound is explored for developing new materials such as polymers and coatings due to its unique chemical properties. The thiophene ring contributes to conducting properties that are beneficial in electronic applications.
Uniqueness and Versatility
The compound's unique combination of functional groups—thiophene ring, piperazine moiety, and carboxamide group—enables versatile chemical modifications. This versatility enhances its potential interactions with various biological targets, making it valuable across multiple research fields.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
The following table summarizes structural and molecular differences between the target compound and its analogs:
Structural and Functional Differences
a) Piperazine Substituents
- Target Compound : Methylsulfonyl group (electron-withdrawing) may enhance metabolic stability compared to electron-donating groups like isopropylthio () or halogenated aryl groups () .
- : The trifluoromethoxy group introduces lipophilicity and resistance to oxidative metabolism .
b) Linker Length
- The target compound and –5 use ethyl linkers, whereas employs a butyl linker. Longer linkers (e.g., butyl) may increase conformational flexibility but reduce target binding specificity .
c) Carboxamide Core
- Thiophene vs.
d) Salt Forms
- Hydrochloride salts (target, –4) improve aqueous solubility compared to free bases or dihydrates () .
Research Findings and Implications
- Electron-Withdrawing Groups : Methylsulfonyl (target) and trifluoromethoxy () substituents may reduce metabolic degradation compared to electron-donating groups (e.g., isopropylthio in ) .
- Solubility : Hydrochloride salts (target, –4) are preferable for in vivo studies over neutral forms () .
- Bioactivity : Thiophene cores (target, –3, 5) are associated with kinase inhibition or GPCR modulation in literature, whereas furan derivatives () may exhibit altered selectivity .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., thiophene substitution pattern) and piperazine functionalization .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and detect impurities (<0.5% by HPLC) .
- X-ray crystallography : Resolves conformational flexibility of the piperazine ring in the solid state .
Advanced Insight : Tandem MS/MS fragmentation patterns can distinguish positional isomers of sulfonylated intermediates .
How can researchers resolve contradictions in reported biological activity data for structural analogs?
Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ values in kinase assays) may arise from:
- Structural variations : Substitution at the piperazine N-position (e.g., methylsulfonyl vs. phenylsulfonyl) alters steric and electronic profiles .
- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) affect inhibition kinetics .
Methodological Recommendation : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and standardize protocols (e.g., NIH/NCATS guidelines) .
What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Q. Advanced Research Focus
- Fragment-based design : Replace the thiophene ring with furan or pyrrole to assess heterocycle effects on potency .
- Isosteric replacements : Substitute the methylsulfonyl group with phosphonate or trifluoromethanesulfonyl to probe electronic effects .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to evaluate targeted protein degradation .
How does the hydrochloride salt form impact pharmacokinetic properties compared to the free base?
Q. Basic Research Focus
- Solubility : The hydrochloride salt increases aqueous solubility (~5 mg/mL vs. <1 mg/mL for free base) at physiological pH .
- Bioavailability : Salt formation improves oral absorption (Cmax by ~30% in rodent models) .
Advanced Insight : Counterion exchange (e.g., mesylate or tosylate) can further optimize dissolution rates for IV formulations .
What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Chiral intermediates : Use of (R)- or (S)-piperazine precursors requires asymmetric catalysis (e.g., Jacobsen’s catalyst) to avoid racemization .
- Process impurities : Monitor sulfonic acid byproducts via ion-pair HPLC and implement QbD (Quality by Design) principles for critical process parameters .
How can researchers validate target engagement in cellular models for this compound?
Q. Advanced Research Focus
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
- CRISPR knockouts : Use isogenic cell lines lacking the target protein to verify on-mechanism activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
